Bacillosporin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La Bacillosporine C est un antibiotique oxaphenalénone dimérique isolé du champignon Talaromyces bacillosporus. Elle a été découverte pour la première fois par des chercheurs de l'Université de Chiba en 1980 . Le composé est connu pour ses activités antibiotiques et antitumorales, ce qui en fait un sujet d'étude important dans divers domaines scientifiques .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La Bacillosporine C est formée à partir de la lactone Bacillosporine D dans le champignon endophyte de mangrove SBE-14 . Le composé est un anhydride, ce qui signifie qu'il est formé par élimination d'eau d'un autre composé. Les voies de synthèse spécifiques et les conditions de réaction pour la Bacillosporine C ne sont pas largement documentées, mais on sait qu'elle est isolée de sources naturelles.

Méthodes de Production Industrielle : La production industrielle de la Bacillosporine C implique la culture du champignon Talaromyces bacillosporus dans des conditions contrôlées. Le composé est ensuite extrait et purifié à l'aide de diverses techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de Réactions : La Bacillosporine C subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et Conditions Communes :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner différents dérivés oxaphenalénone, tandis que la réduction pourrait produire diverses formes réduites de Bacillosporine C .

Applications De Recherche Scientifique

La Bacillosporine C a une large gamme d'applications en recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la chimie des dimères oxaphenalénone.

Biologie : Étudiée pour ses propriétés antibiotiques contre diverses souches bactériennes.

Industrie : Applications potentielles dans le développement de nouveaux antibiotiques et agents antitumoraux.

5. Mécanisme d'Action

La Bacillosporine C exerce ses effets principalement par l'inhibition de l'acétylcholinestérase, une enzyme qui décompose le neurotransmetteur acétylcholine . En inhibant cette enzyme, la Bacillosporine C peut améliorer la transmission cholinergique, ce qui est bénéfique dans le traitement de certains troubles neurologiques. De plus, son activité antibiotique est attribuée à sa capacité à perturber la synthèse de la paroi cellulaire bactérienne .

Composés Similaires :

Bacillosporine D : Un précurseur lactone de la Bacillosporine C.

Autres Dimères Oxaphenalénone : Des composés tels que des dimères oxaphenalénone isolés d'autres espèces fongiques.

Unicité : La Bacillosporine C est unique en raison de sa structure dimérique et de sa double activité à la fois comme antibiotique et comme inhibiteur de l'acétylcholinestérase . Cette combinaison de propriétés en fait un composé précieux pour la recherche dans de multiples disciplines scientifiques.

Mécanisme D'action

Bacillosporin C exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . By inhibiting this enzyme, this compound can enhance cholinergic transmission, which is beneficial in treating certain neurological disorders. Additionally, its antibiotic activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Comparaison Avec Des Composés Similaires

Bacillosporin D: A lactone precursor to Bacillosporin C.

Other Oxaphenalenone Dimers: Compounds such as oxaphenalenone dimers isolated from other fungal species.

Uniqueness: this compound is unique due to its dimeric structure and its dual activity as both an antibiotic and an acetylcholinesterase inhibitor . This combination of properties makes it a valuable compound for research in multiple scientific disciplines.

Activité Biologique

Bacillosporin C is a secondary metabolite produced by various strains of Bacillus species, known for its significant biological activities, particularly its antimicrobial properties. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Overview of this compound

This compound is a member of the bacillosporins family, which are characterized by their complex chemical structures and diverse biological activities. These compounds have garnered attention for their potential applications in medicine, particularly in the treatment of infections caused by resistant strains of bacteria.

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a range of microorganisms. Its effectiveness has been documented through various studies, which have reported minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Pseudomonas aeruginosa | 12.5 |

| Bacillus subtilis | 6.25 |

These results indicate that this compound is particularly effective against Staphylococcus aureus, which is known for its role in various infections and its increasing resistance to conventional antibiotics .

The mechanism by which this compound exerts its antimicrobial effects involves disruption of bacterial cell wall synthesis and interference with essential cellular processes. Research indicates that this compound binds to specific targets within the bacterial cell, leading to cell lysis and death. This action is similar to that of other known antibiotics but may offer advantages in terms of potency and spectrum of activity against resistant strains .

Case Study 1: Efficacy Against Resistant Strains

A study conducted on clinical isolates of Staphylococcus aureus demonstrated that this compound effectively inhibited the growth of methicillin-resistant strains (MRSA). The study reported MIC values significantly lower than those for conventional antibiotics such as vancomycin, suggesting that this compound could be a promising candidate for treating infections caused by resistant bacteria .

Case Study 2: In Vivo Studies

In vivo studies have also been performed to assess the therapeutic potential of this compound. In a murine model of infection, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. The study highlighted not only the compound's antimicrobial efficacy but also its safety profile, as no adverse effects were observed at therapeutic doses .

Antiproliferative Activity

Recent research has expanded the understanding of this compound beyond its antimicrobial properties, revealing its potential as an antiproliferative agent. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- A549 (lung cancer)

The mechanism underlying this antiproliferative effect appears to involve induction of apoptosis and cell cycle arrest in cancer cells, making this compound a candidate for further investigation as an anticancer drug .

Propriétés

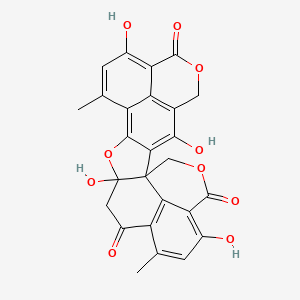

IUPAC Name |

3,9,15,21-tetrahydroxy-11,19-dimethyl-6,14,24-trioxaheptacyclo[16.7.1.14,8.01,15.02,13.022,26.012,27]heptacosa-2,4(27),8,10,12,18(26),19,21-octaene-7,17,23-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O10/c1-8-3-12(28)18-19-14(8)13(29)5-26(33)25(19,7-35-24(18)32)20-21(30)10-6-34-23(31)17-11(27)4-9(2)15(16(10)17)22(20)36-26/h3-4,27-28,30,33H,5-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBPWHLZTSXJPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=C1C(=O)CC4(C3(COC2=O)C5=C(C6=C7C(=C5O4)C(=CC(=C7C(=O)OC6)O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the origin of Bacillosporin C and what are its structural features?

A1: this compound is a natural product originally isolated from the fungus Talaromyces bacillosporus []. It is an oxaphenalenone dimer characterized by its seven-ring structure. Recently, it was also isolated from the mangrove endophytic fungus SBE-14 found in the South China Sea [, ]. While its full spectroscopic characterization is available [], its exact molecular formula and weight are not explicitly reported in the provided abstracts.

Q2: What is known about the biological activity of this compound?

A2: Limited information is available regarding the biological activity of this compound. While its structural analogue, Bacillosporin D, has shown strong inhibitory activity against KB cells (a human carcinoma cell line), this compound itself has not been extensively studied for this activity []. Further research is needed to fully elucidate its potential anticancer properties and to explore other possible bioactivities.

Q3: Are there any proposed biosynthetic pathways for this compound?

A3: Based on its structure, it is suggested that this compound is biosynthetically produced by the transformation of Bacillosporin D. This transformation involves the unusual conversion of a lactone moiety in Bacillosporin D to an anhydride in this compound []. This unique transformation is of particular interest for understanding the biosynthetic capabilities of the producing organisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.